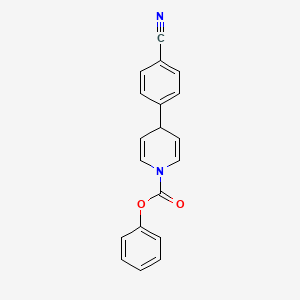

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate

Description

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate is a pyridine-derived compound featuring a 4-cyanophenyl substituent at the 4-position of the pyridine ring and a phenyl carboxylate ester group at the 1-position. This structure combines electron-withdrawing (cyano) and aromatic (phenyl) moieties, which influence its physicochemical and pharmacological properties. The compound is synthesized via esterification or cyclization reactions, as exemplified by methods involving pyridine dearomatization or phosphorus oxychloride-mediated transformations .

Properties

CAS No. |

651053-66-6 |

|---|---|

Molecular Formula |

C19H14N2O2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

phenyl 4-(4-cyanophenyl)-4H-pyridine-1-carboxylate |

InChI |

InChI=1S/C19H14N2O2/c20-14-15-6-8-16(9-7-15)17-10-12-21(13-11-17)19(22)23-18-4-2-1-3-5-18/h1-13,17H |

InChI Key |

OJQVBCIECUPGNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate typically involves the reaction of 4-cyanobenzaldehyde with pyridine-1-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

1.1. Multi-Component Reactions

Pyridine derivatives with ester functionalities are often synthesized via multi-component reactions (MCRs). For example:

-

A one-pot MCR involving aldehydes, amines, and β-ketoesters can yield tetrahydropyridine carboxylates .

-

Substituted pyridines with cyano groups may form via condensation reactions involving nitrile-containing precursors .

Example Reaction Conditions :

| Component | Role | Equivalents |

|---|---|---|

| 4-Cyanobenzaldehyde | Aldehyde component | 1.0 |

| Ammonium acetate | Ammonia source | 1.2 |

| Ethyl acetoacetate | β-Ketoester | 1.0 |

| Catalyst (e.g., FeCl₃) | Lewis acid | 10 mol% |

| Solvent (e.g., EtOH) | Reaction medium | 10 mL |

Yield : 80–90% under reflux (12–16 h) .

2.1. Ester Hydrolysis

The phenyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

Reaction :

Conditions :

-

Acidic Hydrolysis : 6M HCl, reflux, 8 h.

-

Basic Hydrolysis : 2M NaOH, 70°C, 6 h.

2.2. Cyano Group Transformations

The 4-cyanophenyl group participates in:

Pyridine Ring Reactivity

The pyridine ring exhibits electrophilic substitution at positions activated by the electron-withdrawing cyano group:

3.1. Nitration

Regioselectivity : Nitration occurs at the meta position relative to the cyano group.

Conditions : HNO₃/H₂SO₄, 0–5°C, 4 h .

3.2. Cross-Coupling Reactions

The pyridine ring may engage in Suzuki-Miyaura couplings if halogenated. For example, brominated derivatives form biaryl systems:

Example :

| Reagent | Role | Conditions |

|---|---|---|

| tert-Butyl boronic ester | Coupling partner | Pd(PPh₃)₄, K₂CO₃, DMF |

| 4-Bromophenyl derivative | Substrate | 80°C, 12 h |

Biological Activity

Pyridine derivatives with cyano groups demonstrate:

-

Antibacterial Activity : IC₅₀ values of 0.194–0.329 mM against Gram-positive bacteria .

-

Antioxidant Properties : DPPH scavenging up to 90.5% at 1 mg/mL .

-

Cytotoxicity : IC₅₀ of 75.1 µM against HCT-116 cells via CDK2 inhibition .

Spectroscopic Data

Key characterization data for related compounds :

Table: NMR Data for Methyl 4-(4-Cyanophenyl)pyridine-3-carboxylate

| Proton/Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine C–H | 8.42 | d (J = 8.4 Hz) |

| Aromatic C–H (cyanophenyl) | 7.61 | d (J = 8.0 Hz) |

| Ester OCH₃ | 3.72 | s |

Mass Spectrometry :

-

Observed : m/z 460.1215 ([M+H]⁺, C₂₆H₂₂NO₅S).

-

Calculated : m/z 460.1213.

Stability and Handling

Scientific Research Applications

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology.

- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity. Research indicates that pyridine derivatives can inhibit the growth of resistant microbial strains, making them valuable in developing new antimicrobial agents .

- Antitumor Activity : Certain pyridine and carboxylate derivatives have shown promising antitumor effects. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

- P-glycoprotein Inhibition : The compound's structure may enhance its ability to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer therapy. Compounds with similar phenyl substitutions have been shown to increase drug accumulation in resistant cancer cells, suggesting a potential role in reversing drug resistance .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of compounds related to this compound:

Mechanism of Action

The mechanism of action of Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyridine-Carboxylate Family

Key Observations :

- Synthetic Flexibility : The dihydropyridine derivative () demonstrates the utility of partial saturation for modulating pharmacokinetic profiles.

Cyanophenyl-Containing Urea Derivatives ()

| Compound Name | Substituents | Yield (%) | ESI-MS [M+H]⁺ |

|---|---|---|---|

| Cyanophenyl-3-(3-chloro-4-fluorophenyl)urea (6c) | 3-chloro-4-fluorophenyl | 84.7 | 290.0 |

| 1-(4-Cyanophenyl)-3-(4-(trifluoromethyl)phenyl)urea (6d) | 4-trifluoromethylphenyl | 80.5 | 306.1 |

Comparison :

- Functional Groups: Urea derivatives (6c, 6d) exhibit hydrogen-bond donor-acceptor pairs, enhancing binding affinity to biological targets compared to the carboxylate ester in the primary compound .

- Bioactivity : The trifluoromethyl group in 6d may improve blood-brain barrier penetration, a property absent in the pyridine-carboxylate series .

Heterocyclic Analogues with Benzothiazole/Furan Systems ()

Compounds like 7a (furan) and 7b (thiophene) incorporate benzothiazole-imidazoline hybrids. These systems exhibit:

- Extended Conjugation : Enhanced π-stacking capability due to fused benzothiazole rings.

- Solubility Differences : Thiophene-based 7b likely has lower solubility in polar solvents compared to furan-based 7a .

Biological Activity

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 293.32 g/mol

- LogP : 4.25 (indicating good lipophilicity)

This compound exhibits its biological activity primarily through the inhibition of P-glycoprotein (P-gp), a crucial efflux pump associated with multidrug resistance (MDR) in cancer cells. The inhibition of P-gp enhances the accumulation of chemotherapeutic agents within the cells, thereby improving their efficacy against various cancers.

P-glycoprotein Inhibition

Research indicates that compounds with a similar structure to this compound can significantly increase the retention of Rhodamine 123 (Rh123), a fluorescent dye used to assess P-gp activity. For instance, derivatives with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced P-gp inhibitory effects compared to their counterparts without such substitutions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyridine derivatives exhibit varying degrees of antibacterial and antifungal activities. Specifically, this compound has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Activity

In one study, compounds structurally related to this compound were tested for their minimum inhibitory concentration (MIC) values against multiple pathogens:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| A | E. coli | 0.025 |

| B | S. aureus | 0.0125 |

| C | Pseudomonas aeruginosa | 0.05 |

The results indicated that modifications on the phenyl ring significantly influenced antibacterial potency, with electron-withdrawing groups enhancing activity against Gram-positive bacteria .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of pyridine carboxylates, revealing that:

- Structural Variations : Substituents at the para position on the phenyl ring can enhance biological activity by improving lipophilicity and facilitating better interaction with target sites.

- Combination Therapies : The use of this compound in combination with established chemotherapeutic agents has shown promising results in reversing MDR in cancer cells .

Q & A

Basic Research Question

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy (H315/H319) .

- Waste Disposal : Neutralize acidic/basic byproducts before incineration via licensed facilities .

- Spill Management : Absorb with vermiculite and avoid aqueous rinses to prevent contamination .

How can structure-activity relationships (SAR) guide the design of novel pyridine-carboxylate analogs?

Advanced Research Question

- Substituent Effects : Replace the 4-cyanophenyl group with halogens (Cl, F) or methoxy groups to modulate lipophilicity (clogP). For example, 4-fluorophenyl analogs showed enhanced sodium channel blocking activity .

- Ester Modifications : Substitute phenyl ester with tert-butyl or benzyl groups to improve metabolic stability .

- Bioisosteres : Replace the pyridine ring with piperidine or oxazole moieties to explore new binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.